molecular formula C9H7NaO4 B14509549 Benzaldehyde, 2-(carboxy-methoxy)-, sodium salt CAS No. 64038-41-1

Benzaldehyde, 2-(carboxy-methoxy)-, sodium salt

Cat. No.: B14509549
CAS No.: 64038-41-1
M. Wt: 202.14 g/mol
InChI Key: CZYOIXWXYGXNKZ-UHFFFAOYSA-M
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Description

Benzaldehyde, 2-(carboxy-methoxy)-, sodium salt is a chemical compound that features a benzaldehyde moiety substituted with a carboxy-methoxy group, which is further neutralized with a sodium ion. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2-(carboxy-methoxy)-, sodium salt typically involves the reaction of benzaldehyde with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then neutralized with sodium hydroxide to yield the sodium salt form of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as crystallization or filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-(carboxy-methoxy)-, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products depend on the nucleophile used but often result in substituted benzaldehyde derivatives.

Scientific Research Applications

Benzaldehyde, 2-(carboxy-methoxy)-, sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-(carboxy-methoxy)-, sodium salt involves its interaction with various molecular targets. The carboxy-methoxy group can participate in hydrogen bonding and electrostatic interactions, while the benzaldehyde moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: Lacks the carboxy-methoxy group and sodium ion, making it less soluble in water.

    Sodium benzoate: Contains a benzoate group instead of a benzaldehyde moiety, leading to different reactivity.

    Carboxymethyl cellulose: A polymeric derivative with carboxymethyl groups, used in different applications.

Uniqueness

Benzaldehyde, 2-(carboxy-methoxy)-, sodium salt is unique due to its combination of a benzaldehyde moiety with a carboxy-methoxy group and sodium ion. This structure imparts specific solubility, reactivity, and biological activity that distinguish it from other similar compounds.

Properties

CAS No.

64038-41-1

Molecular Formula

C9H7NaO4

Molecular Weight

202.14 g/mol

IUPAC Name

sodium;2-(2-formylphenoxy)acetate

InChI

InChI=1S/C9H8O4.Na/c10-5-7-3-1-2-4-8(7)13-6-9(11)12;/h1-5H,6H2,(H,11,12);/q;+1/p-1

InChI Key

CZYOIXWXYGXNKZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC(=O)[O-].[Na+]

Origin of Product

United States

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